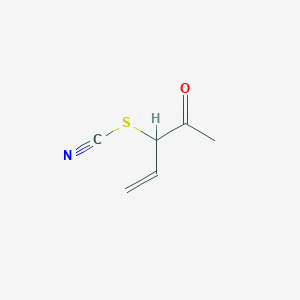

4-Oxopent-1-en-3-yl thiocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Oxopent-1-en-3-yl thiocyanate is an organic compound that features both a thiocyanate group and a ketone group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxopent-1-en-3-yl thiocyanate typically involves the reaction of a suitable precursor with thiocyanate reagents. One common method is the reaction of 4-oxopent-1-en-3-yl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is usually carried out at room temperature and yields the desired thiocyanate compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Oxopent-1-en-3-yl thiocyanate can undergo various types of chemical reactions, including:

Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

Reduction: The ketone group can be reduced to form alcohol derivatives.

Substitution: The thiocyanate group can be substituted with other nucleophiles to form different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiocyanate derivatives depending on the nucleophile used.

Scientific Research Applications

4-Oxopent-1-en-3-yl thiocyanate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxopent-1-en-3-yl thiocyanate involves its reactivity with various biological molecules. The thiocyanate group can interact with nucleophilic sites on proteins and enzymes, leading to modifications that can alter their activity. Additionally, the ketone group can participate in reactions with amino groups, forming stable adducts that can affect protein function .

Comparison with Similar Compounds

Similar Compounds

4-Oxopent-1-en-3-yl chloride: Similar structure but with a chloride group instead of a thiocyanate group.

4-Oxopent-1-en-3-yl isothiocyanate: Similar structure but with an isothiocyanate group instead of a thiocyanate group.

4-Oxopent-1-en-3-yl acetate: Similar structure but with an acetate group instead of a thiocyanate group.

Uniqueness

The thiocyanate group can participate in a variety of substitution reactions, while the ketone group can undergo reduction and oxidation reactions, making it a versatile compound in organic synthesis .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-oxopent-1-en-3-yl thiocyanate while minimizing side reactions?

- Methodological Answer : Begin by selecting a thiocyanate source (e.g., KSCN or NaSCN) and a suitable electrophilic precursor (e.g., α,β-unsaturated carbonyl derivatives). Use polar aprotic solvents (e.g., DCM or THF) to enhance reactivity . Monitor reaction progress via TLC or HPLC, adjusting stoichiometry and temperature (e.g., 0–25°C) to suppress byproducts like disulfides or over-oxidized species. Post-synthesis, purify via column chromatography using gradients optimized for thiocyanate stability . Validate purity via NMR (<sup>1</sup>H, <sup>13</sup>C) and FT-IR to confirm the thiocyanate (-SCN) stretch at ~2100 cm⁻¹ .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Prioritize spectroscopic methods:

- NMR : Identify α,β-unsaturated carbonyl protons (δ 6.5–7.5 ppm for enol protons) and thiocyanate connectivity via <sup>13</sup>C NMR (δ ~110–120 ppm for SCN carbon) .

- FT-IR : Confirm SCN (2100–2050 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) functional groups.

- Mass Spectrometry : Use HRMS (ESI or EI) to verify molecular ion peaks and fragmentation patterns. Cross-reference with computational data (e.g., Gaussian-derived m/z values) for accuracy .

Q. How can researchers assess the purity of this compound in complex mixtures?

- Methodological Answer : Employ HPLC with a C18 column and UV detection (λ = 240–260 nm for thiocyanate absorbance). Use a mobile phase gradient (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities. Compare retention times against synthesized standards. For trace impurities, combine GC-MS with derivatization (e.g., silylation) to enhance volatility .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Investigate via kinetic isotope effects (KIE) and DFT calculations (e.g., Gaussian 16) to model transition states. For example, the α,β-unsaturated carbonyl may undergo Michael addition with amines, where the thiocyanate group acts as a leaving group. Use <sup>15</sup>N-labeled thiocyanate to track regioselectivity in SCN transfer reactions . Validate hypotheses with in-situ <sup>1</sup>H NMR to monitor intermediate formation.

Q. How can computational modeling resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and IR spectra. Compare computed values with experimental data from conflicting studies. For discrepancies in carbonyl stretching frequencies, evaluate solvent effects (PCM models) or tautomeric equilibria (e.g., enol vs. keto forms). Publish a comparative analysis table highlighting solvent, concentration, and instrument calibration as variables .

Q. What experimental strategies mitigate the oxidative degradation of this compound during storage?

- Methodological Answer : Conduct stability studies under varying conditions:

- Temperature : Store at –20°C under argon, monitoring degradation via weekly HPLC.

- Light Exposure : Use amber vials and assess photolytic decomposition via UV-Vis spectroscopy.

- Additives : Test antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to inhibit radical-mediated oxidation . Publish degradation kinetics (Arrhenius plots) to guide storage protocols.

Q. How can researchers design experiments to probe the biological activity of this compound?

- Methodological Answer : Use in vitro assays to evaluate cytotoxicity (MTT assay) and enzyme inhibition (e.g., thioredoxin reductase). For structure-activity relationships (SAR), synthesize analogs with modified carbonyl or thiocyanate groups. Pair biological data with molecular docking (AutoDock Vina) to predict binding modes. Address solubility issues using DMSO/PBS mixtures, ensuring <0.1% DMSO in final assays .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers reconcile conflicting reports on the electrophilicity of this compound?

- Methodological Answer : Systematically replicate prior experiments, controlling for variables like solvent polarity (e.g., dielectric constant), nucleophile strength (e.g., pKa of amines), and catalyst presence (e.g., Lewis acids). Use Hammett plots to correlate substituent effects with reaction rates. Publish a meta-analysis table comparing conditions and outcomes, emphasizing methodological divergences .

Q. What statistical approaches validate the reproducibility of synthetic yields for this compound?

- Methodological Answer : Perform triplicate syntheses under identical conditions, calculating mean yield ± SD. Use ANOVA to compare batches or operators. For low reproducibility, conduct a failure mode analysis (e.g., moisture sensitivity of reagents, column chromatography variability) .

Q. Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound?

Properties

CAS No. |

71808-93-0 |

|---|---|

Molecular Formula |

C6H7NOS |

Molecular Weight |

141.19 g/mol |

IUPAC Name |

4-oxopent-1-en-3-yl thiocyanate |

InChI |

InChI=1S/C6H7NOS/c1-3-6(5(2)8)9-4-7/h3,6H,1H2,2H3 |

InChI Key |

XETVDOHAKNBVLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C=C)SC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.